N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide
Description
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals
Properties
IUPAC Name |
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-5-4-7-14-13(11-21-17(12)14)9-10-20-19(24)18-15-6-2-3-8-16(15)22-23-18/h2-8,11,21H,9-10H2,1H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQBNDRCZWQDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C3=NNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Indazole Ring: The indazole ring can be formed by cyclization of an appropriate precursor, such as a hydrazone, under acidic or basic conditions.
Coupling of the Indole and Indazole Rings: The final step involves coupling the indole and indazole rings through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole moiety and exhibits similar biological activities.
Indazole-3-carboxamide: Contains the indazole ring and has comparable chemical properties.
Uniqueness
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-indazole-3-carboxamide is unique due to the presence of both indole and indazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
